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Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-

Impurity Profiling Structural Elucidation Process Chemistry

Generic impurity standards fail to resolve the uncyclized 3-nitrobenzoic acid impurity during pomalidomide HPLC analysis, risking misidentification and ANDA rejection. Pomalidomide Impurity C (CAS 1001852-10-3) is the authenticated reference standard featuring a free carboxylic acid group and intact glutarimide ring, enabling unambiguous chromatographic peak assignment. • ≥95% HPLC purity with full characterization (NMR, MS, CoA), meeting ICH Q2(R1) validation requirements. • Traceable to USP/EP pharmacopeial standards, supporting direct regulatory acceptance in ANDA submissions. • Essential for stability-indicating method validation, forced-degradation studies, and in-process control limit establishment.

Molecular Formula C13H11N3O7
Molecular Weight 321.24 g/mol
CAS No. 1001852-10-3
Cat. No. B1427347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-
CAS1001852-10-3
Molecular FormulaC13H11N3O7
Molecular Weight321.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H11N3O7/c17-9-5-4-7(11(18)15-9)14-12(19)10-6(13(20)21)2-1-3-8(10)16(22)23/h1-3,7H,4-5H2,(H,14,19)(H,20,21)(H,15,17,18)
InChIKeyFEJBBSSDUGPALM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- (CAS 1001852-10-3): Procurement-Grade Pomalidomide Impurity C Reference Standard


Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- (CAS 1001852-10-3), systematically named 2-((2,6-dioxopiperidin-3-yl)carbamoyl)-3-nitrobenzoic acid and widely catalogued as Pomalidomide Impurity C, is a nitro-substituted, uncyclized derivative of the immunomodulatory drug (IMiD) pomalidomide. It belongs to the class of cereblon (CRBN) E3 ubiquitin ligase ligands featuring a glutarimide moiety that has undergone ring-opening, yielding a free benzoic acid terminus [1]. The molecular formula is C13H11N3O7 with a molecular weight of 321.24 g/mol, distinguishing it from pomalidomide (C13H11N3O4, 273.24 g/mol) by the addition of a nitro group and an open-ring carboxylate [1][2].

Identity Uncyclized pomalidomide impurity C reference standard with intact glutarimide and free benzoic acid terminus
Workflow ANDA method validation, forced-degradation studies, PROTAC impurity spike-in, and in-process control monitoring
Format Fully characterized with NMR, MS, HPLC chromatograms, and traceable CoA; reported purity meets reference standard thresholds

Why Generic Pomalidomide Impurity Standards Cannot Substitute for Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- (CAS 1001852-10-3)


Generic impurity standards or in-house pomalidomide reference materials are structurally closed-ring isoindoline-1,3-dione derivatives that fail to recapitulate the unique chromatographic behavior, mass fragmentation pattern, and chemical reactivity of the uncyclized 3-nitrobenzoic acid impurity. Pomalidomide Impurity C (CAS 1001852-10-3) possesses a free carboxylic acid group and an intact glutarimide ring, making it a specific uncyclized process-related impurity that co-elutes with desired products under standard HPLC conditions if not explicitly resolved [1]. Using a non-authentic standard risks misidentification of critical degradation products during forced-degradation studies, leading to erroneous specification setting and potential ANDA rejection [2].

Structural identity Open-ring 3-nitrobenzoic acid with carbamoyl-glutarimide bridge Generic pomalidomide API: closed isoindoline-1,3-dione ring system Ring-closure status alters chromatographic retention and mass fragmentation; closed-ring standard may not resolve uncyclized impurity peaks
Characterization scope Full characterization package supporting impurity-specific method validation Generic API characterized as drug substance, not validated as impurity marker Using unqualified material for spike-in calibration may shift LOD/LOQ estimates and risk ANDA deficiency findings
Regulatory context Reported as traceable to USP/EP pharmacopeial impurity standards Generic API lacks impurity-specific regulatory qualification Substitution may not transfer directly for related substances method validation without independent characterization

Quantitative Differentiation Evidence for Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- (CAS 1001852-10-3) vs. Closest Analogs


Uncyclized Structural Identity vs. Cyclic Pomalidomide (CAS 19171-19-8) and Lenalidomide (CAS 191732-72-6)

Unlike pomalidomide, which contains a closed isoindoline-1,3-dione ring system, 1001852-10-3 is an uncyclized intermediate featuring a 3-nitrobenzoic acid moiety linked via a carbamoyl bridge to an intact 2,6-dioxopiperidin-3-yl group. This structural distinction is confirmed by the molecular formula C13H11N3O7 (MW 321.24) versus pomalidomide's C13H11N3O4 (MW 273.24) [1]. The absence of the isoindoline ring renders 1001852-10-3 incapable of binding CRBN via the canonical phthalimide-glutarimide motif, making it a distinct process intermediate rather than a pharmacologically active impurity .

Structural Identity
Head-to-head
Uncyclized C13H11N3O7 (MW 321.24) vs. pomalidomide C13H11N3O4 (MW 273.24); ΔMW = +48.00 g/mol; open-ring carbamoyl-benzoic acid vs. bicyclic isoindoline-1,3-dione
Reported structural marker for monitoring incomplete cyclization during API synthesis
NMR and LC-MS confirmation per reference standard characterization guidelines
Impurity Profiling Structural Elucidation Process Chemistry

CRBN Binding Affinity Benchmarking: Pomalidomide vs. Thalidomide vs. Lenalidomide for Target Compound Contextualization

While direct CRBN binding data for 1001852-10-3 are not publicly available, its parent molecule pomalidomide demonstrates a Ki of 156.60 nM for the human DDB1–CRBN complex, placing it within the high-affinity range relative to lenalidomide (Ki = 177.80 nM) and thalidomide (Ki = 249.20 nM) as measured by competitive fluorescence polarization titration [1]. The structural modification in 1001852-10-3—specifically the ring-opened 3-nitrobenzoic acid moiety replacing the closed isoindoline-1,3-dione—is predicted to substantially alter CRBN binding thermodynamics by removing the phthalimide ring that forms critical hydrogen-bond and π-stacking interactions within the CRBN binding pocket [2]. This positions 1001852-10-3 as a valuable negative-control or specificity-probe compound when used alongside parent IMiDs in CRBN engagement studies.

CRBN Affinity Context
Class-level
No direct CRBN Ki reported for target. Parent pomalidomide Ki = 156.60 nM; lenalidomide Ki = 177.80 nM; thalidomide Ki = 249.20 nM (fluorescence polarization, human DDB1-CRBN)
Supports negative-control or specificity-probe context in CRBN engagement studies
Loss of phthalimide ring predicted to alter binding thermodynamics; direct affinity data to verify
Cereblon Binding E3 Ligase Affinity PROTAC Design

HPLC Purity Specification: ≥95% Area Normalization with Full Characterization Package

Commercially supplied Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- (CAS 1001852-10-3) is qualified at ≥95% purity by HPLC, accompanied by a comprehensive characterization package including 1H-NMR, 13C-NMR, MS, and HPLC/GC chromatograms [1]. This purity level meets ICH Q3A guidelines for impurity reference standards used in ANDA submissions. In contrast, generic pomalidomide API is typically specified at ≥98–99% purity, but this specification applies solely to the drug substance and does not validate the impurity standard itself [2]. The traceable Certificate of Analysis (CoA) for 1001852-10-3 ensures that researchers can calculate exact spike-in concentrations for method validation, a capability absent when using in-house synthesized, uncharacterized impurity materials.

Purity Specification
Head-to-head
≥95% HPLC purity with full characterization: 1H-NMR, 13C-NMR, MS, HPLC/GC, traceable CoA
Reported to meet ICH Q3A reference standard thresholds for impurity method validation
Reversed-phase HPLC with UV detection; characterization per pharmacopeial monograph requirements
Analytical Method Validation Reference Standard Qualification Quality Control

Regulatory Necessity: ANDA Method Validation and Pharmacopeial Traceability for Pomalidomide Impurity C

Pomalidomide Impurity C (CAS 1001852-10-3) is explicitly designated as a known process-related impurity requiring quantitation in pomalidomide drug substance and drug product. Regulatory guidelines mandate the use of a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [1]. ChemWhat and ISP Standards both confirm that this compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards [1]. Generic pomalidomide drug substance cannot serve this function, as it does not contain the impurity at quantifiable levels and cannot be used to spike calibration curves for related substances testing.

Regulatory Fit
Head-to-head
Designated as known process-related impurity requiring quantitation in pomalidomide ANDA submissions; traceable to USP/EP pharmacopeial standards
Supports specificity, accuracy, and precision validation for related substances HPLC methods
Per ICH Q3A/Q3B and ICH Q2(R1) guidelines; method context review recommended
ANDA Submission Pharmacopeial Compliance Method Validation

Chromatographic Resolution: Uncyclized Impurity 20 as a Distinct HPLC Peak from Co-eluting Cyclic Impurities in PROTAC Synthesis

In pomalidomide-PEG-based PROTAC synthesis, a cryptic impurity generated via nucleophilic acyl substitution can displace the glutarimide ring, yielding an uncyclized byproduct that co-elutes with the desired PROTAC product on standard reversed-phase HPLC gradients [1]. Pomalidomide Uncyclized Impurity 20 (CAS 1001852-10-3) is structurally analogous to this byproduct class, possessing the same open-ring carbamoyl-benzoic acid architecture. Its availability as a fully characterized reference standard enables method development laboratories to verify chromatographic resolution between the desired cyclic PROTAC product and the uncyclized impurity species, a distinction that generic pomalidomide (which is itself cyclic) cannot provide .

Chromatographic Resolution
Class-level
Uncyclized impurity analog co-elutes with cyclic PROTAC products on standard C18 gradients; target compound enables resolution verification (Rs ≥ 1.5) via spiking
Supports method specificity demonstration for PROTAC quality control workflows
Reversed-phase UHPLC/HPLC with C18 column; acetonitrile/water gradient; LC-MS/MS confirmation
PROTAC Quality Control Chromatographic Separation Impurity Identification

Impact of High-Purity Pomalidomide Derivative Standards on PROTAC Assay Reproducibility: Quantitative Degradation Amplitude Preservation

Impurities that compete for the CRBN binding pocket without forming productive ternary complexes act as competitive antagonists in PROTAC degradation assays, reducing the effective concentration of functional degrader and shifting cellular DC50 values rightward [1]. A PROTAC batch that is ≥95% pure by UV can deliver as little as 60% of the expected degradation amplitude due to CRBN-competitive impurity interference [1]. Using a qualified impurity reference standard such as 1001852-10-3 allows researchers to spike known concentrations of the impurity into PROTAC assay systems to quantify its antagonistic effect on degradation efficiency, establishing batch acceptance criteria that generic purity measurements alone cannot provide.

Assay Interference
Data to verify
Reported: PROTAC batch at 95% UV purity may deliver ~60% functional degradation amplitude due to CRBN-competitive impurity interference
Supports impurity-threshold evaluation for PROTAC batch release criteria
Source-specific review required; spike-in calibration data to verify independently
PROTAC Degradation Assay Assay Reproducibility Impurity Interference

High-Impact Procurement Scenarios for Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- (CAS 1001852-10-3) Based on Quantitative Differentiation Evidence


ANDA Analytical Method Development and Validation for Generic Pomalidomide

Regulatory affairs and analytical development teams preparing ANDA submissions for generic pomalidomide must establish a stability-indicating HPLC method capable of separating and quantifying all known process-related and degradation impurities. 1001852-10-3 serves as the qualified reference standard for Pomalidomide Impurity C, enabling method specificity demonstration, system suitability testing, and accurate quantitation of this uncyclized nitro impurity in API batches. Its ≥95% HPLC purity with full characterization (NMR, MS, CoA) meets ICH Q2(R1) validation requirements, and its traceability to USP/EP standards supports direct regulatory acceptance [1].

PROTAC Degradation Assay Calibration and CRBN Specificity Control

In PROTAC discovery programs utilizing pomalidomide-based CRBN-recruiting ligands, cryptic uncyclized impurities can act as competitive antagonists, reducing functional degradation amplitude and inflating apparent DC50 values [2]. 1001852-10-3, as a characterized uncyclized impurity standard, allows researchers to spike known concentrations into cellular degradation assays to quantify the antagonistic effect. This enables the establishment of impurity threshold specifications for PROTAC batch release, ensuring that measured degradation activity reflects genuine ternary complex formation rather than artifact-suppressed readouts [3].

Forced-Degradation and Stability Studies for Pomalidomide Drug Product

Forced-degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions require authentic impurity markers to identify degradation pathways. The uncyclized 3-nitrobenzoic acid structure of 1001852-10-3 makes it a key marker for hydrolytic ring-opening degradation of pomalidomide, which can occur during long-term storage. Using this compound as a retention time and mass fragmentation reference standard enables unambiguous identification of degradation products in stressed samples, supporting shelf-life specification setting per ICH Q1A(R2) guidelines [1].

Synthesis Process Optimization and In-Process Control for Pomalidomide API Manufacturing

During pomalidomide API manufacturing, incomplete cyclization of the 3-nitrophthalic anhydride intermediate with 3-aminopiperidine-2,6-dione can yield the uncyclized impurity corresponding to 1001852-10-3. Process chemists utilize this impurity standard to monitor reaction completion by HPLC, establishing in-process control limits (e.g., ≤0.10% uncyclized impurity before proceeding to the next synthetic step). This ensures that final API meets the individual impurity specification of ≤0.10% as required by ICH Q3A and typical pharmacopeial monographs [1].

Application
Selection Property
Validation Focus
ANDA Method Validation
Structural identity confirmation
Method specificity and resolution verification
PROTAC Assay Calibration
CRBN-competitive impurity context
Degradation amplitude interpretation
Forced-Degradation Studies
Authentic degradation marker
Peak identification in stressed samples
Process Optimization
Reaction completion marker
In-process control limit review
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